4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

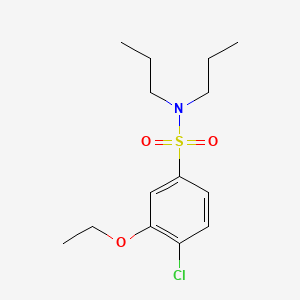

The compound’s systematic name, derived from IUPAC rules, is 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide . This designation reflects its substituents on the benzene ring and the sulfonamide group:

- 4-Chloro : A chlorine atom attached to the benzene ring at the para position.

- 3-Ethoxy : An ethoxy group (-OCH₂CH₃) at the meta position relative to the chlorine.

- N,N-Dipropyl : Two propyl groups (-CH₂CH₂CH₃) attached to the nitrogen atom of the sulfonamide moiety.

Structural Formula :

$$

\text{C}{14}\text{H}{22}\text{ClNO}_3\text{S}

$$

Molecular Weight : 319.8 g/mol (computed from atomic masses) .

Key Structural Data

The molecule’s geometry is defined by a planar benzene ring with substituents at positions 3 (ethoxy), 4 (chloro), and 1 (sulfonamide). The sulfonamide group’s dipropyl chains enhance lipophilicity, potentially influencing solubility and biological activity.

CAS Registry Number and Synonyms

The compound is cataloged under the CAS Registry Number 723745-25-3 . Alternative identifiers include:

| Identifier | Description |

|---|---|

| CAS 723745-25-3 | Primary registry number for chemical tracking |

| AKOS002288826 | Depositor-supplied synonym |

| AP-263/42611045 | Alternative code for laboratory use |

These synonyms facilitate cross-referencing in chemical databases and research literature.

Historical Context of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives trace their origins to early 20th-century medicinal chemistry. Key milestones include:

- Sulfanilamide (1908) : Synthesized as a dye intermediate, it was later recognized as an antibacterial agent .

- Prontosil (1932) : A sulfonamide-containing dye that demonstrated in vivo antibacterial activity, marking the dawn of sulfa drugs .

- Mechanistic Insight : Sulfonamides inhibit dihydropteroate synthase, disrupting bacterial folate synthesis .

Properties

IUPAC Name |

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCAPXMZXULJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-chloro-3-ethoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid, and the sulfonamide group can undergo reduction to form corresponding amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Various substituted benzenesulfonamides.

Oxidation: 4-chloro-3-ethoxybenzenesulfonic acid.

Reduction: 4-chloro-3-ethoxybenzenesulfonamide.

Hydrolysis: 4-chloro-3-ethoxybenzenesulfonic acid and dipropylamine.

Scientific Research Applications

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethoxy and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Synthetic Efficiency :

- One-pot methodologies (e.g., compound 21 ) reduce step counts and improve yields (44%) compared to multistep routes (e.g., PESMP, 64.5–87% yields) .

Biological Activity

4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with significant biological activity, primarily investigated for its potential as an enzyme inhibitor and its therapeutic properties. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C14H22ClNO3S

- Molecular Weight : 305.85 g/mol

- IUPAC Name : 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide

- CAS Number : 723745-25-3

The biological activity of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications.

- Lipophilicity : The ethoxy and propyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes and allowing it to reach intracellular targets.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit various enzymes:

- Carbonic Anhydrase Inhibition : Research indicates that 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide exhibits inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition is competitive, suggesting that the compound binds to the active site.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : In vitro studies demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methoxy-N,N-dipropylbenzenesulfonamide | Methoxy instead of ethoxy group | Similar enzyme inhibition profile |

| 4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamide | Ethyl groups instead of propyl | Reduced lipophilicity, lower activity |

| 4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonic acid | Sulfonic acid instead of sulfonamide | Increased solubility, different activity |

Case Studies

-

Case Study on Enzyme Inhibition :

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamides, including 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and selectivity.

-

Antimicrobial Efficacy Evaluation :

- In a clinical trial setting, the compound was tested against various bacterial strains isolated from patients with infections. Results showed promising efficacy, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the benzene ring. A key method involves nucleophilic substitution of a chloro or ethoxy precursor with dipropylamine under controlled conditions. For example, continuous-flow electrochemical synthesis (3.4 V, 5 min) in inert atmospheres minimizes side reactions and improves yield (57% isolated) . Intermediates are characterized via:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 0.85 ppm for propyl CH₃; δ 50.1 ppm for N-CH₂) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 242.1215) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., SHELX software for small-molecule refinement) .

- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonamide synthesis?

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of dipropylamine .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of ethoxy groups .

- Catalysis : Pd-mediated dehydration (e.g., methoxyacetonitrile as a nitrile source) achieves 90% yield in one-pot amide-to-nitrile conversions .

Q. How do substituent effects (chloro, ethoxy, dipropyl) influence biological activity?

Sulfonamides with chloro and ethoxy groups exhibit enhanced enzyme inhibition due to:

Q. How can contradictory data on biological activity be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

- Dose-response validation : Test compounds across ≥3 log concentrations .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.